molecular formula C17H16N4O B14962844 N-(2-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

N-(2-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B14962844
M. Wt: 292.33 g/mol
InChI Key: QIAIBAYVOCUHTI-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Acylation: The triazole ring is then acylated with 2-(2-methylphenyl)acetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide: Unique due to its specific substitution pattern on the triazole ring.

    Other triazole derivatives: Include compounds like fluconazole and itraconazole, which are known for their antifungal properties.

Uniqueness

This compound is unique due to its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C17H16N4O/c1-12-7-5-6-10-14(12)18-16(22)11-15-19-17(21-20-15)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21)

InChI Key

QIAIBAYVOCUHTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=NC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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